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molecular formula C13H12OS B8629590 Phenol, o-(benzylthio)- CAS No. 24312-63-8

Phenol, o-(benzylthio)-

Cat. No. B8629590
M. Wt: 216.30 g/mol
InChI Key: OWZPCVGKLYOVLV-UHFFFAOYSA-N
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Patent
US08618162B2

Procedure details

This compound was prepared in 78% yield from 2-mercaptophenol and benzyl bromide according to the procedure for 16p in Example VII. Pale Oil; 1H NMR (CDCl3): δ 3.87 (s, 2H), 6.56 (s, 1H), 6.83 (t, J=7.30 Hz, 1H), 6.95 (d, J=8.00 Hz, 1H), 7.10 (m, 2H), 7.26-7.29 (m, 5H); 13C NMR (CDCl3): δ 41.49, 114.84, 118.29, 120.75, 127.24, 127.55, 128.66, 128.90, 129.05, 131.53, 136.54, 137.69, 157.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
16p
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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